molecular formula C19H23N3O3S B2474639 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1428367-21-8

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2474639
CAS No.: 1428367-21-8
M. Wt: 373.47
InChI Key: PCVMJYUXLBVHIP-UHFFFAOYSA-N
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Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1428367-21-8

Structural Features

The structure includes:

  • A dihydrobenzofuran moiety, which is associated with various pharmacological properties.
  • A dimethylamino group, known for enhancing lipophilicity and bioavailability.
  • A thiophenyl component that may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Serotonin Receptor Modulation : Dihydrobenzofuran derivatives have been shown to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Anticancer Properties : Similar oxalamide compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Antioxidant Activity

The antioxidant potential of related compounds was assessed using the DPPH assay, which measures the ability to scavenge free radicals. Results indicated significant activity, suggesting that this compound may help protect cells from oxidative damage.

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, oxalamide derivatives were tested against HeLa (cervical cancer), Bel-7404 (liver cancer), and 293T (human embryonic kidney) cell lines. The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study focusing on oxalamide derivatives, several compounds were evaluated for their effects on HeLa and Bel-7404 cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 5 to 15 µM for effective compounds .
  • Serotonin Receptor Interaction : A study examined the interaction of similar benzofuran derivatives with serotonin receptors. The results indicated that these compounds could modulate receptor activity, potentially influencing neurochemical pathways involved in mood disorders .

Data Table of Biological Activities

Biological ActivityTest MethodResultReference
AntioxidantDPPH AssaySignificant scavenging
Cytotoxicity (HeLa)MTT AssayIC50 = 10 µM
Cytotoxicity (Bel-7404)MTT AssayIC50 = 7 µM
Serotonin AgonismBinding AssayModerate affinity

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-22(2)16(13-5-6-17-14(10-13)7-8-25-17)12-21-19(24)18(23)20-11-15-4-3-9-26-15/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVMJYUXLBVHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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